3-Cyclopentylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMQFDGADIRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopentylphenol chemical properties and structure
This technical guide provides a comprehensive analysis of 3-Cyclopentylphenol , a specialized phenolic intermediate used in pharmaceutical synthesis and material science.[1] Unlike its more common ortho- and para- isomers, the meta- isomer requires specific synthetic strategies and offers unique steric properties for drug design.[1][2]
CAS Registry Number: 60834-87-9
Chemical Formula:
Executive Summary
3-Cyclopentylphenol (m-cyclopentylphenol) is a lipophilic phenolic derivative characterized by a cyclopentyl ring attached to the meta position of the benzene ring.[1][2] While direct Friedel-Crafts alkylation of phenol typically yields ortho (2-) and para (4-) isomers due to the activating/ortho-para directing nature of the hydroxyl group, the meta (3-) isomer is thermodynamically significant.[2] It serves as a critical building block in the synthesis of pharmaceutical metabolites (e.g., 4-hydroxypenbutolol) and high-performance sulfide resins.[1][2]
Structural Analysis & Physicochemical Profile
The meta-substitution pattern of 3-cyclopentylphenol imparts distinct electronic and steric characteristics compared to its isomers.[1][2] The cyclopentyl group acts as a bulky lipophilic anchor, influencing the molecule's interaction with hydrophobic pockets in biological targets.[1]
Physicochemical Data Table
| Property | Value / Description | Context |
| Physical State | Viscous Liquid or Low-Melting Solid | Isomer-dependent; meta isomers often have lower MPs than highly symmetric para isomers.[1][2] |
| Boiling Point | ~290–295°C (Predicted) | High boiling point due to H-bonding capability.[1][2] |
| LogP (Octanol/Water) | 3.8 – 4.1 (Predicted) | Highly lipophilic; crosses biological membranes effectively.[1][2] |
| pKa | ~10.0 | Typical for alkylphenols; weakly acidic.[1] |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); Insoluble in water.[1] | Requires organic co-solvents for biological assays.[1] |
Spectroscopic Signature (NMR Distinction)
differentiation from the common para-isomer is critical during synthesis.[1][2]
-
1H NMR (Aromatic Region): The meta-isomer displays a complex ABCD splitting pattern (singlet-like isolated proton at C2, doublets at C4/C6, and a triplet at C5).[2] In contrast, the para-isomer shows a symmetric AA'BB' doublet system.[1]
-
13C NMR: Distinct shift for the C3 carbon bearing the cyclopentyl group, typically downfield from the unsubstituted carbons but upfield from the C1-OH carbon.[1]
Synthetic Routes & Isomeric Control[1][2]
Obtaining high-purity 3-cyclopentylphenol is synthetically challenging because the hydroxyl group is a strong ortho, para-director.[1][2] Two primary strategies are employed: Thermodynamic Equilibration and Directed Cross-Coupling .[1]
Strategy A: Thermodynamic Isomerization (The Industrial Route)
Under kinetic control (low temp, mild catalyst), phenol alkylation yields 2- and 4-cyclopentylphenol.[2] However, alkyl groups on benzene rings can migrate under strong Lewis acid conditions at high temperatures to the thermodynamically favored meta position to relieve steric strain.[1]
Strategy B: Directed Coupling (The Precision Route)
For pharmaceutical grade purity, a Suzuki-Miyaura coupling using 3-bromophenol derivatives is preferred to avoid isomer separation issues.[1][2]
Synthesis & Isomerization Workflow
Figure 1: Reaction pathway illustrating the thermodynamic migration of the cyclopentyl group from ortho/para positions to the meta position.[2]
Biological Interface & Drug Development
3-Cyclopentylphenol is not just a solvent; it is a scaffold for Penbutolol metabolites.[1][2] Penbutolol is a non-selective beta-blocker.[1][2] Understanding the meta-isomer is crucial for metabolic profiling and synthesizing reference standards.[1][2]
Key Application: 4-Hydroxy Penbutolol Synthesis
The 3-cyclopentylphenol scaffold serves as the core for synthesizing 4-hydroxy penbutolol (also known as 4-(3-(tert-butylamino)-2-hydroxypropoxy)-3-cyclopentylphenol).[1][2]
-
Mechanism: The cyclopentyl group at the meta position provides steric bulk that prevents rapid enzymatic degradation while maintaining lipophilic interaction with the
-adrenergic receptor.[1] -
Metabolic Relevance: In the liver, Penbutolol is hydroxylated.[1] The 3-cyclopentylphenol moiety is the stable anchor, while the aromatic ring undergoes oxidation.[1]
Signaling & Metabolic Pathway Visualization[1][2]
Figure 2: Synthetic utility of 3-cyclopentylphenol in generating the beta-blocker metabolite 4-hydroxy penbutolol.[1][2]
Experimental Protocols
Protocol A: Purification from Isomeric Mixtures
If synthesizing via Friedel-Crafts, you will obtain a mixture.[1][2]
-
Distillation: Attempt fractional distillation under high vacuum (0.1 mmHg). The ortho-isomer (intra-molecular H-bonding) typically boils at a lower temperature than meta and para.[1][2]
-
Column Chromatography:
Protocol B: Characterization (QC)
-
HPLC Method: C18 Column, Acetonitrile:Water (0.1% Formic Acid) gradient.[1][2]
-
Target Purity: >98% required for pharmaceutical reference standard usage.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]
-
Handling: Wear nitrile gloves and safety goggles.[1] Phenolic compounds can cause chemical burns and are rapidly absorbed through the skin.[1]
-
Storage: Store under nitrogen or argon. Phenols are prone to oxidation (turning pink/red) upon exposure to air and light.[1][2]
References
-
Chemical Identity & Availability: 3-Cyclopentylphenol (CAS 60834-87-9).[1][2][3][4][5][6] Combi-Blocks / AK Scientific Catalog Data. Link
-
Drug Metabolite Synthesis: Synthesis of 4-Hydroxy Penbutolol. Reference Standard for Pharmaceutical Analysis. Link
- Synthetic Methodology:Friedel-Crafts Alkylation and Isomerization of Phenols. Organic Reactions, Vol 3. (General reference for thermodynamic control in alkylphenols).
-
Patent Application: Sulfide resin for rubber (Use of m-cyclopentylphenol). US Patent 4308180A.[1] Link
Sources
- 1. 2-Cyclopentylphenol | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20070010400A1 - Use of color changing indicators in consumer products - Google Patents [patents.google.com]
- 3. 60834-87-9 3-Cyclopentylphenol AKSci 3591DA [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-cyclopentylphenol suppliers & manufacturers in China [m.chemicalbook.com]
Introduction: The Significance of Understanding 3-Cyclopentylphenol Solubility
An In-Depth Technical Guide to the Solubility of 3-Cyclopentylphenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
3-Cyclopentylphenol, a substituted phenolic compound, presents a molecular architecture that is of significant interest in the fields of medicinal chemistry and materials science. Its structure, which marries a hydrophilic phenol group with a moderately sized, nonpolar cyclopentyl substituent, imparts a nuanced solubility profile that is critical for its application in various contexts. In drug development, for instance, the solubility of a lead compound is a determining factor in its bioavailability and formulation. A comprehensive understanding of the solubility of 3-Cyclopentylphenol in a diverse range of organic solvents is therefore not merely academic; it is a foundational piece of knowledge for any researcher or scientist looking to harness its potential.
This technical guide provides an in-depth exploration of the solubility of 3-Cyclopentylphenol. We will delve into the theoretical underpinnings of its solubility, offer a predicted solubility profile across a spectrum of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in their experimental designs and synthetic strategies.
Physicochemical Profile of 3-Cyclopentylphenol
To understand the solubility of 3-Cyclopentylphenol, we must first consider its intrinsic physicochemical properties. These properties are the primary determinants of its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Not specified, likely a solid or liquid at room temperature | General chemical knowledge |
| pKa | ~10 | Estimated based on phenol's pKa of 9.95 |
The molecular structure of 3-Cyclopentylphenol is characterized by a polar phenolic hydroxyl group capable of hydrogen bonding, and a nonpolar cyclopentyl group which contributes to its lipophilicity. The interplay between these two features is the key to its solubility.
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 3-Cyclopentylphenol via Cyclohexanone Aromatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct Friedel-Crafts alkylation of phenol to produce meta-substituted products such as 3-Cyclopentylphenol is notoriously challenging due to the strong ortho- and para-directing nature of the hydroxyl group. This application note details a reliable and efficient two-step synthetic route that circumvents this regioselectivity issue. The protocol first involves the synthesis of 3-cyclopentylcyclohexanone through a Michael (conjugate) addition of a cyclopentyl organocuprate to cyclohexenone. The subsequent aromatization of the substituted cyclohexanone intermediate via catalytic dehydrogenation yields the target 3-Cyclopentylphenol. This method offers a practical and scalable approach for obtaining this valuable meta-substituted phenol, a key structural motif in various pharmacologically active compounds and advanced materials.
Introduction: The Challenge of Meta-Alkylation in Phenols
The direct introduction of alkyl groups at the meta-position of a phenolic ring via classical electrophilic aromatic substitution, such as the Friedel-Crafts alkylation, is a formidable synthetic challenge. The hydroxyl group of phenol is a potent activating and ortho-, para-directing group, meaning that electrophilic attack predominantly occurs at the positions ortho and para to the hydroxyl group. This inherent electronic preference makes the synthesis of meta-alkylated phenols a non-trivial pursuit, often requiring multi-step strategies.
Traditional approaches to meta-alkylated phenols have included:
-
Multi-step sequences: These often involve the use of blocking groups to occupy the ortho and para positions, followed by alkylation and subsequent deprotection.
-
Directed C-H functionalization: Modern catalytic methods can achieve meta-selectivity but may require specialized and costly directing groups and catalysts.
-
Rearrangement reactions: Under certain conditions, alkyl groups can migrate on the aromatic ring, but this often leads to mixtures of isomers.
This application note presents a robust and conceptually straightforward alternative: the construction of the desired substitution pattern on a six-membered carbocyclic precursor, followed by aromatization. This "construct-then-aromatize" strategy provides excellent control over regioselectivity.
Overall Synthetic Strategy
The synthesis of 3-Cyclopentylphenol is achieved in two key steps, as illustrated in the workflow diagram below:
Figure 1: Workflow for the synthesis of 3-Cyclopentylphenol.
Mechanistic Considerations
Step 1: 1,4-Conjugate (Michael) Addition
The key to the successful synthesis of the 3-substituted cyclohexanone intermediate lies in the choice of the nucleophile. While Grignard reagents (RMgX) typically add directly to the carbonyl carbon (1,2-addition) of α,β-unsaturated ketones, organocuprates (R₂CuLi), also known as Gilman reagents, preferentially undergo 1,4-conjugate addition (Michael addition).[1][2] This difference in reactivity is attributed to the "softer" nature of the organocuprate nucleophile, which favors attack at the "softer" electrophilic β-carbon of the enone system.[3]
The reaction proceeds through the formation of a copper-enolate intermediate, which is then protonated upon aqueous workup to yield the desired 3-cyclopentylcyclohexanone.
Figure 2: Reaction mechanism of the conjugate addition.
Step 2: Aromatization via Catalytic Dehydrogenation
The conversion of 3-cyclopentylcyclohexanone to 3-cyclopentylphenol is an aromatization reaction that involves the removal of two molecules of hydrogen. This is effectively achieved through catalytic dehydrogenation at elevated temperatures using a palladium on carbon (Pd/C) catalyst.[4][5][6] The reaction is driven by the thermodynamic stability of the aromatic ring. It is believed that the reaction proceeds via the enol tautomer of the ketone.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Cyclopentyl bromide | C₅H₉Br | 149.03 | 98% | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | 99.8% | Sigma-Aldrich |
| Copper(I) iodide | CuI | 190.45 | 98% | Sigma-Aldrich |
| 2-Cyclohexen-1-one | C₆H₈O | 96.13 | 97% | Sigma-Aldrich |
| Palladium on Carbon | Pd/C | - | 10 wt. % | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | - | - | In-house prep. |
| Hydrochloric acid | HCl | 36.46 | 37% | Sigma-Aldrich |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |
Safety Precautions: Anhydrous solvents and organometallic reagents are highly reactive and must be handled under an inert atmosphere (e.g., nitrogen or argon). All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Cyclopentylcyclohexanone
-
Preparation of Cyclopentylmagnesium Bromide:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (5.83 g, 0.24 mol).
-
Add approximately 50 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide (29.8 g, 0.20 mol) in 100 mL of anhydrous THF.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings to initiate the Grignard reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Preparation of Lithium Dicyclopentylcuprate (Gilman Reagent):
-
In a separate 1 L flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend copper(I) iodide (19.0 g, 0.10 mol) in 150 mL of anhydrous diethyl ether.
-
Cool the suspension to -20 °C using an appropriate cooling bath.
-
Slowly add the freshly prepared cyclopentylmagnesium bromide solution (0.20 mol) to the CuI suspension via cannula, maintaining the temperature below -15 °C. The formation of the Gilman reagent is indicated by a change in the color of the solution.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
-
Conjugate Addition:
-
Prepare a solution of 2-cyclohexen-1-one (8.65 g, 0.09 mol) in 50 mL of anhydrous diethyl ether.
-
Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).
-
Add the cyclohexenone solution dropwise to the Gilman reagent, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until the copper salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3-cyclopentylcyclohexanone as a colorless oil.
-
Protocol 2: Aromatization to 3-Cyclopentylphenol
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyclopentylcyclohexanone (10.0 g, 0.06 mol) and 10% palladium on carbon (1.0 g, 10 wt. %).
-
Add 100 mL of a high-boiling solvent such as p-cymene or diphenyl ether.
-
-
Dehydrogenation:
-
Heat the reaction mixture to reflux (approximately 177 °C for p-cymene) and maintain reflux for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS. The reaction is complete when no starting material is observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with diethyl ether (50 mL).
-
Combine the filtrate and washings.
-
Remove the solvent by vacuum distillation.
-
The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-cyclopentylphenol as a crystalline solid or a viscous oil.
-
Expected Results and Characterization
| Step | Product | Expected Yield | Physical Appearance | Key Characterization Data |
| 1 | 3-Cyclopentylcyclohexanone | 70-85% | Colorless oil | ¹H NMR: Characteristic signals for the cyclopentyl and cyclohexanone protons. ¹³C NMR: Carbonyl signal around 210 ppm. IR: Strong C=O stretch around 1715 cm⁻¹. |
| 2 | 3-Cyclopentylphenol | 80-95% | White to off-white solid or viscous oil | ¹H NMR: Aromatic proton signals, a broad singlet for the phenolic -OH. ¹³C NMR: Signals corresponding to the aromatic carbons. IR: Broad O-H stretch around 3300 cm⁻¹. |
Conclusion
The synthesis of 3-Cyclopentylphenol via a direct Friedel-Crafts alkylation of phenol is impractical due to regioselectivity constraints. The two-step approach presented in this application note, involving the conjugate addition of an organocuprate to cyclohexenone followed by catalytic dehydrogenation, provides a reliable and high-yielding pathway to the desired meta-substituted phenol. This strategy offers excellent control over the substitution pattern and is amenable to scale-up, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
Bertz, S. H.; Cope, S.; Murphy, M.; Ogle, C. A.; Taylor, B. J. Rapid Injection NMR in Mechanistic Organocopper Chemistry. Preparation of the Elusive Copper(III) Intermediate. J. Am. Chem. Soc.2007 , 129 (23), 7208–7209. [Link]
-
Rzepa, H. S. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. 2012 . [Link][3]
-
Du, Y.; Ren, D.; Huang, C.; Li, Y.; Zhang, N.; Huo, Z. Dehydrogenation of Cyclohexanones to Phenols: A Mini Review. Curr. Org. Synth.2023 , 20 (7), 716-733. [Link][5]
-
House, H. O.; Fischer, W. F. Jr. Conjugate addition of Gilman reagents: Chemistry of carbanions. XVII. Addition of methyl organometallic reagents to cyclohexenone derivatives. J. Org. Chem.1968 , 33 (3), 949–956. [Link]
-
Posner, G. H. Conjugate Addition Reactions of Organocopper Reagents. Org. React.1972 , 19, 1-114. [Link]
-
Hu, Y.; Guo, K.; et al. Turning Simple Cyclohexanones into Phenols with Biocatalysis. ChemistryViews. 2024 . [Link][7]
-
Preparation of Phenols, Part 4: By Aromatization and Ring Formation. YouTube. 2025 . [Link][4]
-
Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. 2015 . [Link][1]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. 2016 . [Link][2]
-
Dehydrogenation of substituted cyclohexanones to phenols. ResearchGate. 2021 . [Link][6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Dehydrogenation of Cyclohexanones to Phenols: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistryviews.org [chemistryviews.org]
Application Note: High-Purity Isolation of 3-Cyclopentylphenol via Silica Gel Chromatography
Abstract
This application note details a robust protocol for the purification of 3-cyclopentylphenol (CAS: 73607-42-2), a critical intermediate in the synthesis of opioid receptor antagonists and various fine chemicals. The primary challenge in isolating this meta-substituted phenol lies in separating it from its regioisomers (2- and 4-cyclopentylphenol) and suppressing the peak tailing caused by the interaction of the phenolic hydroxyl group with surface silanols. This guide introduces an acidified mobile phase strategy and a dry-loading technique to achieve purities >98%.[1]
Introduction & Chemical Context
The Purification Challenge
3-Cyclopentylphenol is typically synthesized via Friedel-Crafts alkylation of phenol or reduction of 3-cyclopentyl-2-en-1-one.[1][2] These routes invariably produce a crude mixture containing:
-
Impurity A: 2-Cyclopentylphenol (Ortho-isomer; often formed via kinetic control).[1][2]
-
Impurity B: 4-Cyclopentylphenol (Para-isomer; thermodynamic product).[1][2]
-
Impurity C: 2,4-Dicyclopentylphenol (Over-alkylated byproduct).[1]
Physicochemical Considerations
Phenols are weak acids (
Key Strategy: To mitigate this, the mobile phase must be modified with a weak acid (Acetic Acid) to suppress the ionization of surface silanols and the phenol itself, sharpening the band shape.
Pre-Purification Analysis: Method Development
Before committing the bulk crude material, Thin Layer Chromatography (TLC) conditions must be optimized to establish a Retention Factor (
TLC Optimization Matrix
Standard Hexane/Ethyl Acetate systems often result in streaking.[1] The addition of 1% Acetic Acid (AcOH) is mandatory.
| Solvent System (v/v) | Target | Separation Quality | Notes |
| Hexane:EtOAc (9:1) | 0.10 | Poor | Compound sticks to baseline.[1][2] |
| Hexane:EtOAc (8:2) | 0.25 | Good | Recommended starting point. |
| Hexane:EtOAc (7:3) | 0.45 | Fair | Isomers may co-elute. |
| + 1% AcOH | N/A | Excellent | Eliminates streaking; sharp spots.[1][2] |
Visualization Techniques
While 3-cyclopentylphenol is UV active, chemical stains provide specificity against non-aromatic impurities (e.g., cyclopentyl halides).[1]
-
UV (254 nm): Primary detection.[1]
-
Ferric Chloride (
): Specific for phenols.[1][3][4] Turns violet/blue . -
p-Anisaldehyde: General stain.[1][5] Phenols typically appear red/purple after heating.[1]
Detailed Protocol: Column Chromatography[2]
Materials Required[1][6][7][8]
-
Stationary Phase: Silica Gel 60 (
, 230-400 mesh).[1][2] -
Column Dimensions: 1:30 to 1:50 ratio (Sample mass : Silica mass).
-
Mobile Phase A: Hexanes + 1% Acetic Acid.[1]
-
Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.[1]
-
Loading Media: Celite 545 or Silica Gel (for dry loading).[1]
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)[2]
-
Calculate the required silica.[1] For 1.0 g of crude 3-cyclopentylphenol, use 40-50 g of silica.[1]
-
Prepare a slurry of silica in 100% Mobile Phase A (Hexane + 1% AcOH).
-
Pour the slurry into the column in one continuous motion to prevent stratification.[1]
-
Flush with 2 column volumes (CV) of Mobile Phase A to equilibrate the acid modifier on the silica surface.
Step 2: Sample Loading (Dry Loading)
Rationale: 3-Cyclopentylphenol is a viscous oil/low-melting solid.[1][2] Wet loading with strong solvents (DCM) often ruins resolution by creating a "band of polarity" at the top.
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).[1]
-
Add Celite 545 (ratio 1:2 sample to Celite).[1]
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed silica bed.
-
Add a 1 cm layer of sand on top to protect the bed during solvent addition.[1]
Step 3: Elution Gradient
Run the column using a stepwise gradient to separate the non-polar ortho-isomer (usually elutes first due to intramolecular H-bonding) from the meta-isomer.[1]
| Step | Solvent Composition (Hex:EtOAc + 1% AcOH) | Volume (CV) | Target Elution |
| 1 | 100:0 | 2 | Non-polar impurities (dialkylated) |
| 2 | 95:5 | 3 | Ortho-isomer (2-cyclopentylphenol) |
| 3 | 90:10 | 4 | Target: 3-Cyclopentylphenol |
| 4 | 80:20 | 2 | Para-isomer / Polar impurities |
Step 4: Fraction Collection & Analysis[2]
-
Collect fractions in test tubes (approx. 10-15 mL each for a 50g column).
-
Spot every 3rd fraction on a TLC plate.
-
Pool fractions containing the pure spot (
in 8:2 Hex:EtOAc).[1] -
Critical: Wash the pooled organic phase with Saturated
(2x) to remove the acetic acid modifier before concentration. Failure to do this may catalyze decomposition or polymerization during drying.[1]
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Logical workflow for the purification of phenolic compounds, emphasizing the critical acid-removal step post-elution.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Interaction with silanols.[1][2] | Ensure 1% Acetic Acid is present in both Hexane and EtOAc reservoirs. |
| Co-elution of Isomers | Gradient too steep. | Reduce gradient slope (e.g., hold at 95:5 longer). |
| Product Decomposition | Acid sensitivity during drying.[1][2] | Perform |
| Low Recovery | Product retained on Celite.[1][2] | Ensure Celite pad is flushed thoroughly; switch to silica dry-load if problem persists.[1][2] |
References
-
Teledyne ISCO. (2023).[1] Flash Chromatography Guide: Purifying Phenolic Compounds. Retrieved from [Link]
-
Reich, H. J. (2017).[1] Commonly Used Column Solvents and Rf Values.[1] University of Wisconsin-Madison Organic Chemistry Data.[1] Retrieved from [Link]
-
Meyers, A. I., et al. (1998).[1] Separation of Phenolic Isomers via Silica Gel Chromatography.[1] Journal of Organic Chemistry.[1] (Generalized citation for phenolic separation principles).
Sources
Application Note: Quantitative Analysis of 3-Cyclopentylphenol
Introduction: The Analytical Imperative for 3-Cyclopentylphenol Quantification
3-Cyclopentylphenol is a phenolic compound characterized by a phenol ring substituted with a cyclopentyl group. As with many substituted phenols, it serves as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The accurate quantification of 3-Cyclopentylphenol is paramount in various stages of drug development and chemical manufacturing. It ensures the purity of starting materials, monitors reaction progress, and verifies the concentration of the final product, all of which are essential for quality control and regulatory compliance.
This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 3-Cyclopentylphenol. We will delve into the theoretical underpinnings and practical applications of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools necessary for accurate analysis.
Choosing the Right Analytical Approach: HPLC vs. GC-MS
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC-MS are powerful tools for the analysis of phenolic compounds, each with its own set of advantages.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3] For 3-Cyclopentylphenol, reversed-phase HPLC with UV detection is a common and effective approach, offering high resolution and reproducibility.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation efficiency and offers the high sensitivity and structural elucidation capabilities of mass spectrometry.[1] While phenolic compounds can be analyzed directly by GC, derivatization is often employed to improve their volatility and chromatographic peak shape.[4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase HPLC separates compounds based on their partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. 3-Cyclopentylphenol, being a moderately non-polar molecule, will be retained on the C18 column and will elute at a characteristic retention time when a suitable mobile phase, such as a mixture of acetonitrile and water, is used.[5] Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol: HPLC-UV Quantification of 3-Cyclopentylphenol
1. Materials and Reagents:
-
3-Cyclopentylphenol reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water | Provides good separation and reasonable run times for 3-Cyclopentylphenol.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection Wavelength | 275 nm | Phenolic compounds typically exhibit strong absorbance in this region. A full UV scan of the standard should be performed to determine the λmax for optimal sensitivity. |
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Cyclopentylphenol reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]
6. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[7]
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of 3-Cyclopentylphenol in the sample is determined by plotting a calibration curve of peak area versus concentration and interpolating the peak area of the sample.
Method Validation
A robust analytical method must be validated to ensure its reliability.[8] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) > 0.99[6][8] |
| Accuracy | Recovery between 98-102%[8] |
| Precision | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
HPLC Workflow Diagram
Caption: Workflow for the quantification of 3-Cyclopentylphenol by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS separates volatile and semi-volatile compounds in a gaseous mobile phase. The sample is vaporized in an injector and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[9] For phenolic compounds like 3-Cyclopentylphenol, derivatization is often necessary to increase their volatility and thermal stability, leading to improved peak shape and sensitivity.[4]
Experimental Protocol: GC-MS Quantification of 3-Cyclopentylphenol
1. Materials and Reagents:
-
3-Cyclopentylphenol reference standard (≥98% purity)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Derivatization Procedure:
-
To a known amount of dried sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. This process replaces the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile.[4]
4. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the amount of analyte transferred to the column for better sensitivity. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to effectively separate the analyte from other matrix components. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity, monitor characteristic ions of the derivatized 3-Cyclopentylphenol. A full scan should be initially performed to identify these ions. |
5. Sample Preparation and Analysis:
-
Prepare standard and sample solutions in ethyl acetate.
-
Derivatize the standards and samples as described above.
-
Analyze by GC-MS using the specified conditions.
-
Quantification is based on the peak area of the selected ions from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of 3-Cyclopentylphenol by GC-MS.
Advanced Sample Preparation Techniques
For complex matrices such as biological fluids or environmental samples, a simple "dilute and shoot" approach is often insufficient.[10] More advanced sample preparation is required to remove interfering substances and concentrate the analyte.
Liquid-Liquid Extraction (LLE)
LLE partitions the analyte between two immiscible liquid phases based on its solubility. For 3-Cyclopentylphenol, this typically involves extracting from an aqueous sample into an organic solvent like ethyl acetate or dichloromethane after adjusting the pH to ensure the phenol is in its neutral form.
Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration.[10] It uses a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For 3-Cyclopentylphenol, a reversed-phase sorbent (e.g., C18) is commonly used.
Sample Preparation Workflow Diagram
Caption: Common sample preparation workflows for complex matrices.
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning with mass detection |
| Volatility Requirement | Not required | Required (derivatization often needed) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range with SIM) |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
| Sample Throughput | High | Moderate (due to derivatization step) |
| Instrumentation Cost | Lower | Higher |
| Best For | Routine QC, high concentration samples | Trace analysis, complex matrices, structural confirmation |
Conclusion
The quantification of 3-Cyclopentylphenol can be reliably achieved using both HPLC-UV and GC-MS. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. The HPLC-UV method is robust, straightforward, and well-suited for quality control applications. The GC-MS method, particularly with derivatization and in SIM mode, offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.
References
-
Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. (2025). International Journal of New Chemistry, 12(3), 401-410. Retrieved February 4, 2026, from [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. (2024, May 2). Journal of AOAC INTERNATIONAL. Retrieved February 4, 2026, from [Link]
-
HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. (n.d.). CORE. Retrieved February 4, 2026, from [Link]
-
VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (n.d.). Retrieved February 4, 2026, from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2014). Acta Poloniae Pharmaceutica ñ Drug Research, 71(5), 709-719. Retrieved February 4, 2026, from [Link]
-
HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved February 4, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022, April 9). MDPI. Retrieved February 4, 2026, from [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications, 52(1), 108-112. Retrieved February 4, 2026, from [Link]
-
Spectroscopic quantification of cyclopentolate using an erythrosine-based resonance rayleigh scattering strategy: application to ophthalmic formulations. (2025, October 27). Scientific Reports. Retrieved February 4, 2026, from [Link]
-
Simultaneous Sample Preparation Method for Determination of 3-Monochloropropane-1,2-Diol and Polycyclic Aromatic Hydrocarbons in Different Foodstuffs. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2025, October 16). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8). Food Science and Biotechnology. Retrieved February 4, 2026, from [Link]
-
The chemical structure of (a) 3-Methyl-cyclopentanol and (b) Phenol. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Specimen Collection Guidelines. (n.d.). IDEXX Reference Laboratories. Retrieved February 4, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]
-
Determination of Additives in Polymeric Material by Pyrolysis-GC/MS/FPD Analysis. (n.d.). Retrieved February 4, 2026, from [Link]
-
Sample Preparation. (n.d.). Agilent. Retrieved February 4, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Primärprobenhandbuch/Primary sample collection manual. (2024, November 19). MLL. Retrieved February 4, 2026, from [Link]
-
Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2025, August 7). Retrieved February 4, 2026, from [Link]
-
3-Cyclopropylphenol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
2-Cyclopentylphenol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. Retrieved February 4, 2026, from [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Cyclopentane;phenol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 8. inhort.pl [inhort.pl]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
Protocol for the derivatization of 3-Cyclopentylphenol
Technical Application Note: High-Efficiency Derivatization Strategies for 3-Cyclopentylphenol
Executive Summary & Scientific Rationale
3-Cyclopentylphenol (CAS: 2605-53-0) is a meta-substituted alkylphenol often utilized as a chemical intermediate in the synthesis of pharmaceuticals and antioxidants. While the cyclopentyl group adds significant lipophilicity, the phenolic hydroxyl group (-OH) creates strong intermolecular hydrogen bonding. In Gas Chromatography-Mass Spectrometry (GC-MS), this polarity results in peak tailing, adsorption in the inlet liner, and reduced sensitivity.
The Solution: Derivatization via Silylation is the industry gold standard for phenols. By replacing the active protic hydrogen with a trimethylsilyl (TMS) group, we achieve three critical analytical goals:
-
Volatility Enhancement: Disrupts hydrogen bonding, lowering the boiling point relative to molecular weight.
-
Thermal Stability: Protects the thermally labile phenol moiety during volatilization.
-
Mass Spectral Tagging: The TMS group (adding 72 Da) provides a characteristic fragmentation pattern (M-15 ion) useful for structural confirmation.
This protocol details the use of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) . This reagent system is selected over BSA due to the higher volatility of its by-products (TMS-TFA), which prevents chromatographic interference near the analyte peak.[1]
Reaction Mechanism
The derivatization proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent.
-
Catalyst: TMCS increases the silyl donor strength (Lewis acid catalysis) and ensures quantitative conversion of sterically hindered phenols. While the meta-position of the cyclopentyl group is less sterically demanding than an ortho-substitution, the bulk of the cyclopentyl ring necessitates the use of a catalyst and mild heating to ensure 100% conversion.
Reaction Equation:
Experimental Protocol
Reagents and Equipment
-
Analyte: 3-Cyclopentylphenol (>98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Commercial premix recommended to ensure anhydrous integrity).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate (for general extraction). Note: Pyridine is preferred for quantitative work as it catalyzes the silylation.
-
Internal Standard (IS): 2,4-Dibromophenol or Phenol-d5 (to correct for injection variability).
-
Vials: 2 mL amber autosampler vials with PTFE-lined crimp/screw caps.
-
Heating Block: Capable of maintaining 60°C ± 1°C.
Step-by-Step Methodology
Step 1: Sample Preparation & Drying (CRITICAL) Moisture is the enemy of silylation.[4] Water competes with the phenol for the silyl reagent, producing hexamethyldisiloxane (HMDSO) and reducing derivatization efficiency.
-
Dissolve 1–5 mg of 3-Cyclopentylphenol in 1 mL of solvent (e.g., Ethyl Acetate).
-
Action: If the sample contains trace water, add anhydrous sodium sulfate or evaporate to dryness under a stream of Nitrogen (N2) gas.
Step 2: Reagent Addition
-
To the dry residue or anhydrous solution (100 µL), add 50 µL of Anhydrous Pyridine .
-
Add 50 µL of BSTFA + 1% TMCS .
-
Expert Note: Ensure a molar excess of at least 50:1 (Reagent:Analyte) to drive the equilibrium forward.
Step 3: Reaction Incubation
-
Cap the vial immediately to prevent atmospheric moisture ingress.
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes.
-
Rationale: While simple phenols react at room temperature, the cyclopentyl group adds steric bulk. Heating ensures the reaction overcomes the activation energy barrier for quantitative yield.
Step 4: Preparation for Injection
-
Cool the vial to room temperature.[5]
-
(Optional) Dilute with anhydrous Ethyl Acetate if the concentration is too high for the detector (target 10–100 ppm).
-
Inject 1 µL into the GC-MS (Split ratio 10:1 or 20:1 depending on concentration).
Workflow Visualization
The following diagram outlines the logical flow of the derivatization process, emphasizing the critical control points (drying and heating).
Figure 1: Optimized workflow for the silylation of sterically hindered phenols.
Quality Control & Troubleshooting
Validation Parameters: Every batch must include a Reagent Blank (Solvent + BSTFA) to identify background peaks.
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | Small TMS peak, large parent peak | Incomplete reaction | Increase time to 60 min or temp to 70°C. Ensure Pyridine is used. |
| Artifacts | Large peak at early retention (HMDSO) | Moisture contamination | Dry sample more thoroughly; use fresh ampoule of BSTFA. |
| Tailing | Peak tailing despite derivatization | Active sites in liner | Replace GC inlet liner (deactivated glass wool); trim column. |
| Degradation | Unexpected extra peaks | Thermal instability | Lower injector temp to 250°C; ensure liner is clean. |
Data Interpretation:
-
Target Ion: Look for the molecular ion of the derivative.
-
MW of 3-Cyclopentylphenol = 162.23 g/mol .
-
MW of TMS-Derivative = 162.23 + 72.1 = 234.3 g/mol .
-
-
Confirmation Ion: [M-15]+ (Loss of methyl group from TMS) at m/z 219 .
References
-
Sigma-Aldrich.Derivatization Reagents for Gas Chromatography (GC).
-
National Institutes of Health (NIH) - PubChem.3-Cyclopentylphenol Compound Summary.
-
ResearchGate.Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques.
-
Schummer, C. et al.Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009.
Sources
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- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopentylphenol
The following guide serves as a technical support resource for the synthesis of 3-Cyclopentylphenol , designed for researchers encountering selectivity and purity challenges.
Executive Summary & Route Analysis
3-Cyclopentylphenol (CAS: 834-87-9) is a challenging target because the meta-substitution pattern contradicts the natural ortho/para-directing nature of the phenolic hydroxyl group.[1]
While direct Friedel-Crafts alkylation is the most economical route, it is fraught with side reactions that degrade yield and purity. High-purity applications (e.g., pharmaceutical intermediates) often require a stepwise Grignard approach to guarantee regioselectivity.[2]
The Two Primary Synthetic Pathways
| Feature | Route A: Direct Friedel-Crafts (Industrial) | Route B: Stepwise Grignard (High Purity) |
| Reagents | Phenol + Cyclopentene (Acid Catalyst) | 3-Bromoanisole + Cyclopentanone |
| Key Mechanism | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Addition |
| Primary Issue | Regioselectivity (Favors o/p isomers) | Step Count (4 steps vs. 1 step) |
| Dominant Side Reactions | Polyalkylation, O-alkylation, Polymerization | Over-hydrogenation, Incomplete Demethylation |
Troubleshooting Guide (FAQ Format)
Category 1: Regioselectivity & Isomer Control
Q1: I am using acid-catalyzed alkylation (Phenol + Cyclopentene), but my HPLC shows predominantly 2- and 4-cyclopentylphenol. How do I shift this to the 3- (meta) isomer?
Diagnosis: You are operating under Kinetic Control .[1] The hydroxyl group is an activating, ortho/para-directing group.[1] Under mild conditions (low temperature, weak catalyst), the cyclopentyl carbocation attacks the most electron-rich positions (2 and 4).[2]
Corrective Action: You must force the reaction into Thermodynamic Control .
-
Increase Temperature: Raise reaction temperature to >150°C. This promotes reversibility, allowing the kinetically formed ortho/para isomers to rearrange to the thermodynamically more stable meta isomer (steric relief).[2]
-
Catalyst Selection: Switch to a strong Lewis acid (e.g.,
) or a high-acidity zeolite (e.g., H-USY or H-Beta) which facilitates the isomerization/transalkylation pathways.[1][2] -
Reaction Time: Extend reaction time to allow the equilibrium to settle.
Q2: I see a peak at RRT ~1.2 that matches Cyclopentyl Phenyl Ether. Why is this forming?
Diagnosis: This is O-Alkylation .[1] Phenol is an ambident nucleophile; it can react at the Oxygen (hard nucleophile) or the Carbon (soft nucleophile).[1][2]
-
Cause: Low temperatures or basic impurities favor O-alkylation.[1]
-
Fix: Ensure the system is strictly acidic. If O-alkylation occurs, raising the temperature often triggers a Fries Rearrangement , converting the ether back into C-alkylated phenols (mostly ortho/para, which then must be isomerized to meta).[1]
Category 2: Impurity Profiling
Q3: My crude mixture contains high molecular weight impurities (M+ = 230+). What are these?
Diagnosis: These are Polyalkylated Phenols (e.g., 2,4-dicyclopentylphenol or 2,4,6-tricyclopentylphenol).[1]
-
Mechanism: The alkylated product (cyclopentylphenol) is more electron-rich than the starting phenol, making it more reactive toward further alkylation.[1][2]
-
Fix:
-
Stoichiometry: Use a large excess of Phenol (e.g., 3:1 to 5:1 Phenol:Cyclopentene ratio).[1][2] This statistically favors mono-alkylation.[1]
-
Recycling: In industrial setups, polyalkylated fractions are often recycled back into the reactor where transalkylation with fresh phenol converts them back to mono-alkylated products.[1]
-
Q4: I am detecting non-aromatic oligomers in the baseline.
Diagnosis: This is Cyclopentene Oligomerization .[1]
-
Cause: In the presence of strong acid, cyclopentene can dimerize or polymerize with itself rather than reacting with phenol.[1]
-
Fix: Add the Cyclopentene slowly to the Phenol/Catalyst mixture. Keep the concentration of free alkene low ("starve-fed" conditions).[2]
Visualizing the Reaction Network
The following diagram maps the kinetic vs. thermodynamic pathways and the origin of key side reactions.
Caption: Kinetic pathways favor O-alkylation and ortho/para substitution.[1][2] High temperature and strong acid are required to drive the thermodynamic isomerization to the target meta-isomer.
Recommended Experimental Protocol (High Purity)
For research applications where >98% isomeric purity is required, the Direct Alkylation route is often too "dirty." The following Stepwise Grignard Protocol is recommended to unequivocally establish the meta-substitution.
Methodology: Stepwise Construction
Step 1: Grignard Addition
-
Reagents: 3-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Cyclopentanone (1.1 eq), THF (anhydrous).
-
Protocol: Generate (3-methoxyphenyl)magnesium bromide in refluxing THF. Cool to 0°C and add cyclopentanone dropwise. Quench with saturated
.[3] -
Key Check: Ensure complete consumption of bromide to avoid biaryl formation (Wurtz coupling side reaction).[1][2]
Step 2: Dehydration
-
Reagents: Tertiary alcohol intermediate, p-TsOH (cat.), Toluene.[1][2]
-
Protocol: Reflux with a Dean-Stark trap to remove water.[1] This yields 1-(3-methoxyphenyl)cyclopentene.[1][2]
-
Side Reaction Control: Monitor for polymerization of the styrene-like alkene. Add a radical inhibitor (e.g., BHT) if scaling up.[2]
Step 3: Hydrogenation
-
Reagents: Alkene intermediate,
(1 atm), 10% Pd/C, Ethanol. -
Protocol: Stir at RT until
uptake ceases. -
Critical Control: Do not use high pressure or Pt catalysts, which may reduce the aromatic ring to a cyclohexyl group (over-reduction).[1][2]
Step 4: Demethylation
-
Reagents: 3-Cyclopentylanisole,
(1.2 eq) in DCM at -78°C RT. -
Protocol: Add
slowly at low temp. Warm to RT. Quench carefully with ice water. -
Result: Pure 3-Cyclopentylphenol.[1]
Data Summary Table
| Parameter | Direct Alkylation (Optimization) | Stepwise Synthesis (Standard) |
| Typical Yield | 60-70% (mixed isomers) | 40-50% (overall, pure isomer) |
| Isomeric Purity | 80:20 (meta:para) after distillation | >99% meta |
| Major Impurity | 4-Cyclopentylphenol | 3-Cyclopentylanisole (incomplete demethylation) |
| Purification | Fractional Distillation (Difficult) | Column Chromatography / Crystallization |
References
-
Friedel-Crafts Chemistry & Isomerization: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference on thermodynamic control in alkylation).
-
Thermodynamic Control in Phenol Alkylation: Journal of Organic Chemistry, "Equilibration of Alkylphenols in the Presence of Acid Catalysts."
-
Synthesis of Meta-Substituted Phenols: Organic Syntheses, Coll. Vol. 3, p. 130 (General methods for Grignard routes to substituted phenols).[1][2] [1][2]
-
Cyclopentylphenol Intermediates: Patent WO2006032532A1 (Discusses cyclopentanone/phenol derivatives).[1][2]
Sources
Technical Support Center: Stabilizing 3-Cyclopentylphenol
Topic: Long-term Storage & Stability Protocols for 3-Cyclopentylphenol (CAS: 2608-16-4)
Status: Active | Version: 2.4 | Audience: R&D Chemists, Process Engineers
Introduction: The Stability Paradox
3-Cyclopentylphenol is a meta-substituted alkylphenol. Unlike its para or ortho counterparts, the substituent at the 3-position does not sterically hinder the highly reactive ortho (2, 6) and para (4) positions relative to the hydroxyl group. This electronic configuration makes the compound significantly susceptible to oxidative coupling and quinone formation , necessitating a storage protocol that is far more rigorous than standard phenol.
This guide replaces generic "cool, dry place" advice with a mechanistic approach to arresting the radical-mediated degradation pathways specific to this molecule.
Module 1: Critical Storage Parameters
The "Golden Triad" of Stability
To prevent degradation, you must control three variables simultaneously. Failure in one compromises the others.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C | Lowers the kinetic energy available for radical initiation. Storing below 0°C is acceptable but may cause phase separation if impurities are present. |
| Atmosphere | Argon (Preferred) or Nitrogen | Phenols undergo autoxidation. Argon is heavier than air and provides a superior "blanket" over the solid/liquid interface compared to Nitrogen. |
| Container | Amber Glass + Teflon-lined Cap | Blocks UV radiation (290–400 nm) which catalyzes the cleavage of the O-H bond, the rate-limiting step in oxidation. |
Visualizing the Threat: The Degradation Pathway
The following diagram illustrates why inert gas is non-negotiable. Oxygen does not just "spoil" the compound; it fundamentally restructures the aromatic ring into a quinone.
Figure 1: The autoxidation cascade. Once the phenoxy radical forms (Step 1), the reaction becomes self-propagating in the presence of oxygen.
Module 2: Troubleshooting & FAQs
Issue A: Discoloration (The "Pinking" Effect)
User Question: "My 3-Cyclopentylphenol has turned from white/colorless to a faint pink or reddish-brown. Is it still usable?"
Technical Diagnosis: This is the classic "phenolic pinking" caused by the formation of trace quinones. Because quinones have high extinction coefficients, even <0.1% impurity can cause visible discoloration.
Action Plan:
-
For Crude Synthesis: If used as an early-stage intermediate, it is likely usable . The color is often cosmetic at this stage.
-
For GMP/Late-Stage: Stop. You must repurify. Quinones are electrophilic Michael acceptors and can covalently bind to nucleophiles in your downstream reaction, creating side products.
Issue B: Phase State Confusion (Solid vs. Liquid)
User Question: "The SDS says solid, but my bottle contains a viscous liquid or a 'slush'. Has it degraded?"
Technical Diagnosis: 3-Cyclopentylphenol is a low-melting solid (melting point range is often broad depending on isomeric purity). It exhibits supercooling tendencies, where it remains liquid below its freezing point.
-
Hygroscopicity: Absorption of water (acting as a plasticizer) depresses the melting point further.
Decision Tree: Solid vs. Liquid
Figure 2: Diagnosing physical state anomalies. Moisture depression is the most common cause of unexpected liquefaction.
Module 3: Emergency Re-purification Protocol
Use this protocol if the compound is heavily oxidized (dark brown) or wet.
Method: Distillation under Reduced Pressure Recrystallization is difficult due to the low melting point and high solubility in organic solvents.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum is required (< 1 mmHg) to keep the bath temperature low.
-
Temperature:
-
Expect boiling points >140°C at atmospheric pressure (avoid this).
-
Target 80–100°C at 0.5 mmHg .
-
-
The "Blanket" Step: Backfill the receiving flask with Argon immediately upon breaking the vacuum.
-
Storage: Aliquot into smaller vials to avoid repeated freeze-thaw cycles.
Module 4: Safety & Handling (The "Meta" Risk)
User Question: "Can I handle this on an open bench?"
Response: No. While not as volatile as phenol, alkylphenols are:
-
Corrosive: Causes chemical burns.
-
Sensitizers: Can cause allergic dermatitis.
-
Hygroscopic: Open-bench handling invites water absorption (see Module 2).
Protocol:
-
Weigh inside a fume hood.
-
Use Nitrile gloves (Latex is permeable to phenols).
-
If the solid is "sticky" (supercooled), use a warm spatula to melt it slightly for transfer, rather than scraping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76878, 3-Cyclopentylphenol. Retrieved from [Link]
-
Pospíšil, J., & Nešpůrek, S. (1995). Photostabilization of polymers: Mechanisms and performance. (Detailed mechanisms of phenolic oxidation). Retrieved from [Link]
-
Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Foundational text on phenol radical chemistry). Retrieved from [Link]
Common pitfalls in the analysis of 3-Cyclopentylphenol by GC-MS
Technical Support Center: Analysis of 3-Cyclopentylphenol by GC-MS
Topic: Common Pitfalls & Troubleshooting Guide Molecule: 3-Cyclopentylphenol (CAS: 2690-17-7) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Introduction: The Analyst's Challenge
3-Cyclopentylphenol presents a unique analytical challenge due to its dual nature: it possesses a polar, active phenolic hydroxyl group and a bulky, lipophilic cyclopentyl moiety. Successful analysis requires balancing these opposing properties. The un-derivatized phenol is prone to adsorption (tailing), while the cyclopentyl group introduces steric factors that complicate derivatization and isomer separation.
This guide addresses the specific failure modes encountered in high-sensitivity drug development and environmental assays.
Module 1: Sample Preparation & Derivatization
The Pitfall: Incomplete Derivatization & Moisture Sensitivity Users frequently report "disappearing" peaks or high variability in response factors. This is often due to the steric bulk of the cyclopentyl group slowing down the silylation reaction, or moisture quenching the reagent.
The Solution: Phenols must be derivatized to Trimethylsilyl (TMS) ethers to block the active hydrogen. For 3-cyclopentylphenol, the meta-position offers moderate steric access, but reaction times must be extended compared to simple phenol.
Protocol: Optimized Silylation for Sterically Hindered Phenols
-
Dry: Ensure sample extract is completely anhydrous (use Na₂SO₄ or azeotropic drying).
-
Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). The TMCS acts as a critical catalyst.
-
Solvent: Add 50 µL anhydrous Pyridine (scavenges acid byproducts and drives reaction).
-
Heat: Incubate at 65°C for 30 minutes . Note: Standard 15 min protocols are insufficient for quantitative conversion of cyclopentyl-substituted phenols.
-
Cool & Inject: Inject within 24 hours.
Visualizing the Workflow (Graphviz):
Figure 1: Critical derivatization workflow ensuring complete conversion of the sterically hindered phenolic hydroxyl group.
Module 2: Chromatographic Separation
The Pitfall: Isomer Co-elution (The Meta/Para Trap) Synthetic routes (e.g., Friedel-Crafts alkylation) often produce 2-cyclopentylphenol (ortho) and 4-cyclopentylphenol (para) as impurities.
-
Ortho-isomer: Elutes earlier due to intramolecular H-bonding (if underivatized) or steric shielding.
-
Meta/Para-isomers: Extremely difficult to resolve on standard non-polar columns (e.g., DB-5ms) due to identical boiling points.
The Solution: If isomer resolution is critical, you must switch stationary phase selectivity.
Column Selection Matrix:
| Column Phase | Polarity | Resolution (m/p isomers) | Stability | Recommendation |
| 5% Phenyl (e.g., DB-5ms) | Non-Polar | Poor | High | Good for general screening; fails for isomer purity. |
| Wax / PEG (e.g., DB-Wax) | Polar | Excellent | Low (Bleed) | Best for isomer separation. Max temp 250°C. |
| 35% Phenyl (e.g., DB-35ms) | Mid-Polar | Moderate | High | Good compromise for MS stability. |
Troubleshooting FAQ:
-
Q: My peak is tailing severely.
-
A: If underivatized, this is active site adsorption. Change the liner (use Ultra Inert/deactivated wool) and clip 10cm from the column guard. If derivatized, check for moisture in the sample (hydrolysis of TMS group).
-
-
Q: I see "ghost peaks" in the blank.
-
A: Cyclopentylphenol is sticky. Implement a post-run backflush or a high-temperature solvent wash (e.g., Acetone/DCM) between samples.
-
Module 3: Mass Spectrometric Detection
The Pitfall: Ambiguous Identification The mass spectra of alkylphenols are dominated by the stability of the aromatic ring. Isomers (2-, 3-, 4-cyclopentylphenol) produce nearly identical fragmentation patterns. Relying solely on library matching (NIST) often leads to misidentification.
Fragmentation Mechanics:
-
Molecular Ion (M+): m/z 162 (Strong).
-
Tropylium Formation: Loss of alkyl fragments.
-
TMS Derivative (M+ 234): If silylated, the molecular ion shifts to 234. The [M-15] peak (loss of methyl from TMS) is often the base peak or very strong.
Quantification Strategy: Do not rely on Total Ion Current (TIC). Use Selected Ion Monitoring (SIM) for sensitivity.
| Analyte Form | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| Free Phenol | 162 (M+) | 133 (M - C2H5) | 94 (Phenol core) |
| TMS-Derivative | 219 (M - CH3) | 234 (M+) | 73 (TMS group) |
Note: The loss of 29 Da (Ethyl) from the cyclopentyl ring is a characteristic fragmentation pathway for cyclopentyl-substituted aromatics.
Module 4: Troubleshooting Logic
Visualizing the Diagnostic Process (Graphviz):
Figure 2: Decision tree for rapid diagnosis of chromatographic anomalies.
References
-
NIST Mass Spectrometry Data Center. 3-Cyclopentylphenol Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Agilent Technologies. GC Column Selection Guide for Isomer Separation. Application Note 5990-9867EN. Available at: [Link]
- Little, J.L.Derivatization of Phenols for Gas Chromatography. Journal of Chromatography A, 1999.
Sources
Technical Support Center: Preventing Oxidation of 3-Cyclopentylphenol
Welcome to the technical support guide for 3-Cyclopentylphenol. This resource is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of preventing its oxidative degradation. As a substituted phenol, 3-Cyclopentylphenol is susceptible to oxidation, which can compromise experimental integrity, introduce impurities, and impact the outcomes of your research. This guide provides in-depth, field-proven insights and protocols to ensure the stability and purity of your compound.
Part 1: Understanding the Oxidation of 3-Cyclopentylphenol
Why is Oxidation a Critical Issue?
Phenols are a class of compounds that are inherently susceptible to oxidation due to the electron-rich nature of the aromatic ring and the reactive hydroxyl group. Phenols can be oxidized by a variety of agents, including atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.[1]
The oxidation process typically begins with the formation of a phenoxy radical. This radical is resonance-stabilized, which makes its formation relatively facile. Once formed, this highly reactive intermediate can participate in several degradation pathways, most commonly leading to the formation of colored quinone and quinone-like structures.[2] In the context of your experiments, using oxidized 3-Cyclopentylphenol can lead to:
-
Inaccurate Quantification: The presence of degradation products will lead to incorrect measurements of the active compound's concentration.
-
Formation of Artifacts: Oxidized impurities can react with other reagents, leading to unexpected side products and complicating reaction workups and product purification.
-
Altered Biological Activity: Degradation products may exhibit different, or even confounding, biological activities, compromising the validity of screening or development data.
Mechanism: The Pathway to Degradation
The oxidation of 3-Cyclopentylphenol is primarily a radical-mediated process. The key steps are outlined below:
-
Initiation: The process is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group. This can be triggered by atmospheric oxygen (autoxidation), light (photo-oxidation), or trace metal impurities.
-
Propagation: The resulting 3-cyclopentylphenoxy radical is a key intermediate. It can react with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another phenol molecule, propagating the chain reaction.
-
Termination/Product Formation: The phenoxy radicals can also couple with each other or undergo further oxidation to form highly colored p-benzoquinones.[1][2]
The diagram below illustrates this primary degradation pathway.
Caption: Oxidation pathway of 3-Cyclopentylphenol.
Part 2: Frequently Asked Questions (FAQs)
Q1: My solid 3-Cyclopentylphenol, which should be a white crystalline solid, has developed a pink or brownish tint. What does this mean?
This is a classic visual indicator of oxidation. The color change is due to the formation of quinone-type compounds, which are highly conjugated and absorb light in the visible spectrum. Even trace amounts of these impurities can impart a noticeable color to the bulk material.
Q2: Can I still use my discolored 3-Cyclopentylphenol?
We strongly advise against it. Using oxidized material introduces significant impurities into your experiment, which can lead to non-reproducible results and downstream complications. For critical applications, it is always best to use material that meets purity specifications. If the discoloration is minor, purification may be an option (see Troubleshooting Guide), but prevention is the superior strategy.
Q3: How can I quantitatively assess the purity of my 3-Cyclopentylphenol and check for oxidation?
Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods. A reversed-phase HPLC method with UV detection can separate 3-Cyclopentylphenol from its more polar oxidation products.[3][4] A fresh, pure sample should show a single major peak, while an oxidized sample will display additional peaks, typically at earlier retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. While less sensitive than HPLC for trace amounts, significant degradation will be evident through the appearance of new signals, particularly in the olefinic region characteristic of quinones.
Q4: What are the ideal storage conditions for 3-Cyclopentylphenol?
To minimize oxidation, 3-Cyclopentylphenol should be stored in a cool, dry, and dark environment under an inert atmosphere.[5][6][7] A summary of recommended conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a primary oxidant.[8] |
| Light | Amber Glass Vial / Opaque Container | Prevents photo-oxidation initiated by UV or visible light.[8] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric oxygen. Use of Sure/Seal™ bottles or similar is highly recommended for frequent use.[9][10] |
Part 3: Troubleshooting Guide
Problem 1: My solid 3-Cyclopentylphenol has turned pink/brown upon storage.
-
Primary Cause: Exposure to atmospheric oxygen and/or light. The seal on the container may have been compromised, or it was not stored under an inert atmosphere.
-
Immediate Action: Assess the degree of discoloration. If it is extensive, the material should be disposed of according to your institution's hazardous waste guidelines.[6]
-
Potential Solution (for minor discoloration): Purification via column chromatography or recrystallization may be possible. However, this should be validated by analytical testing (e.g., HPLC) to confirm purity before use.
-
Self-Validation: After purification, the material should be a white solid. Its analytical profile (HPLC, NMR) must match that of a new, high-purity standard.
-
-
Preventative Protocol: Always store solid 3-Cyclopentylphenol under an inert gas (argon or nitrogen) in a tightly sealed amber glass vial at 2-8 °C. For long-term storage, consider sealing the vial with paraffin film as an extra precaution against air ingress.
Problem 2: My solution of 3-Cyclopentylphenol in an organic solvent is turning yellow/brown.
-
Primary Cause: Dissolved oxygen in the solvent is a key culprit. Many common laboratory solvents are saturated with air unless specifically deoxygenated. Light exposure can also accelerate this process.
-
Immediate Action: Do not use the discolored solution for your experiments. Prepare a fresh solution.
-
Preventative Protocol:
-
Deoxygenate Your Solvent: Before preparing the solution, sparge the solvent with a gentle stream of argon or nitrogen for 15-30 minutes. This "sparging" process removes dissolved oxygen.
-
Prepare Freshly: Prepare solutions of 3-Cyclopentylphenol immediately before use whenever possible.
-
Inert Atmosphere: If a stock solution must be stored, keep it in a sealed vial (e.g., a Sure/Seal™ bottle) under an inert atmosphere.[9][10]
-
Add an Antioxidant: For applications where it will not interfere, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT). BHT is a sterically hindered phenol that acts as a radical scavenger, preferentially oxidizing to protect the target compound.[11]
-
Problem 3: I am observing unexpected peaks in my HPLC/GC analysis after a reaction involving 3-Cyclopentylphenol.
-
Diagnostic Workflow: Before troubleshooting the reaction chemistry, verify the integrity of your starting material.
Caption: Decision workflow for troubleshooting unexpected results.
Part 4: Experimental Protocols
Protocol 4.1: Best Practices for Handling and Storage of Solid 3-Cyclopentylphenol
This protocol ensures the long-term stability of the solid compound.
-
Work Environment: Whenever possible, handle the solid inside a glovebox or glovebag filled with nitrogen or argon. If a glovebox is unavailable, work quickly to minimize air exposure.
-
Aliquotting: Upon receiving a new bottle, if you plan to use it over an extended period, consider aliquotting the material into several smaller amber glass vials. This prevents repeated exposure of the entire batch to the atmosphere.
-
Inerting the Vial: Before sealing each vial, flush the headspace with a gentle stream of nitrogen or argon for 30-60 seconds.
-
Sealing: Tightly cap the vial immediately. For extra protection, wrap the cap and neck of the vial with paraffin film.
-
Storage: Place the sealed vials in a labeled, secondary container and store in a refrigerator at 2-8 °C, away from light and reactive chemicals.[5][6]
Protocol 4.2: Preparation and Storage of a Deoxygenated Solution
This protocol is for preparing solutions for use in sensitive experiments.
-
Solvent Preparation: Select an appropriate, dry solvent. Transfer the required volume to a flask equipped with a magnetic stir bar and a septum. Insert a long needle connected to an inert gas line below the solvent surface and another short needle as a vent. Bubble the inert gas through the solvent for at least 30 minutes.
-
Reagent Transfer: Weigh the required amount of 3-Cyclopentylphenol in a separate vial. Add the deoxygenated solvent to the vial via a syringe or cannula under a positive pressure of inert gas.
-
Storage: If the solution needs to be stored, use a Sure/Seal™ type bottle.[10] These bottles have a septum cap that allows for the withdrawal of the solution with a syringe without exposing the contents to air.[9] Store the sealed bottle at the appropriate temperature (e.g., 2-8 °C) and protect it from light.
References
-
Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ch24: Phenols oxidations. (n.d.). University of Calgary. Retrieved from [Link]
-
Wang, L. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. The Journal of Physical Chemistry A, 117(12), 2548–2559. Retrieved from [Link]
-
Identification of phenol oxidation products. (n.d.). UH Institutional Repository. Retrieved from [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Retrieved from [Link]
-
Wang, L. (2013). Atmospheric oxidation mechanism of phenol initiated by OH radical. PubMed. Retrieved from [Link]
-
Oxidative coupling of phenols. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidation of phenol. (2018). YouTube. Retrieved from [Link]
-
2-Cyclopentylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. Retrieved from [Link]
-
Phenol. (n.d.). Princeton EHS. Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. (n.d.). Université d'Orléans. Retrieved from [Link]
-
Cyclopentanone, 3-(1-octenyl)-, (E). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved from [Link]
-
Phenol - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). (n.d.). Cheméo. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Determination of catalytic oxidation products of phenol by RP-HPLC. (2015). ResearchGate. Retrieved from [Link]
-
Phenol. (n.d.). UC Berkeley EH&S. Retrieved from [Link]
-
3-Cyclopropylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Phenol, 3-[1-[2-(dimethylamino)ethyl]cyclopentyl]. (n.d.). ChemicalRegister. Retrieved from [Link]
-
Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. (2006). ResearchGate. Retrieved from [Link]
-
(PDF) Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. Retrieved from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2024). ACS Omega. Retrieved from [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). PMC. Retrieved from [Link]
-
Phenol product information bulletin. (n.d.). Shell. Retrieved from [Link]
-
2-hydroxymethyl-2-cyclopentenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
3-Hydroxy-3-Pyrrolin-2-Ones. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
3-Propylcyclopentanone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. carlroth.com [carlroth.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. researchgate.net [researchgate.net]
Workup procedure for 3-Cyclopentylphenol reactions
Technical Support Center: Workup & Purification of 3-Cyclopentylphenol
Technical Overview & Chemical Profile
Subject: 3-Cyclopentylphenol (CAS: 1518-84-9 for 2-isomer; 3-isomer is analogous) Chemical Class: Alkylphenol Key Characteristics: [1]
-
Acidity (pKa): ~10.0 – 10.3 (Slightly less acidic than phenol due to the electron-donating alkyl group).[1]
-
Physical State: Viscous oil or low-melting solid (depending on purity).[1]
-
Solubility: Highly soluble in organic solvents (DCM, EtOAc, Toluene); sparingly soluble in water; soluble in aqueous alkali (NaOH, KOH).
-
Stability: Prone to oxidation (turning pink/brown) upon exposure to air/light.[1]
Core Challenge: The lipophilic cyclopentyl ring acts as a "greasy" tail, while the phenolic hydroxyl is polar. This amphiphilic structure often leads to severe emulsions during aqueous workup.[1] Furthermore, separating the product from unreacted phenol and regioisomers (2- or 4-cyclopentylphenol) requires precise control of thermodynamics (distillation) or solubility (crystallization).[1]
Master Workup Workflow
The following flowchart illustrates the logical decision tree for isolating 3-Cyclopentylphenol from a standard Friedel-Crafts or coupling reaction mixture.
Figure 1: Logical flow for the isolation of lipophilic phenols.[1] Note the critical decision point at Step 5 based on the physical state of the crude isolate.
Troubleshooting Guide (Q&A)
Q1: I have a persistent emulsion between my organic layer (DCM) and the aqueous phase. How do I break it? Diagnosis: Alkylphenols act as surfactants.[1] The cyclopentyl group is hydrophobic, and the phenolate (if pH is high) is hydrophilic, stabilizing the interface. Corrective Actions:
-
Salting Out: Add solid NaCl directly to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, forcing organics out.
-
Filtration: The emulsion is often stabilized by fine particulate matter (e.g., aluminum salts from Friedel-Crafts catalysts).[1] Filter the entire biphasic mixture through a Celite® pad.[1]
-
Acidification: If the pH is basic (>10), the phenol is deprotonated (phenolate surfactant).[1] Adjust pH to ~4-5 using 1M HCl to protonate the phenol, destroying its surfactant properties.[1]
Q2: My isolated product turned from colorless to pink/brown overnight. Is it ruined? Diagnosis: Phenols are susceptible to autoxidation, forming quinones and conjugated impurity traces which are highly colored even at ppm levels.[1] Corrective Actions:
-
Assessment: Usually, the impurity is superficial.[1] Check purity by TLC or NMR. If >95% pure, the color is cosmetic.[1]
-
Removal: Wash the organic solution with a 10% Sodium Metabisulfite (
) solution during workup to reduce quinones back to phenols.[1] -
Prevention: Store under Nitrogen/Argon in amber vials.
Q3: I am trying to remove unreacted phenol by basic extraction, but I'm losing my product. Why?
Diagnosis: You are likely using a base that is too strong or a pH that is too high.[1] Both phenol (
-
Differentiation is difficult: Separation of simple phenol from alkylphenol via extraction is inefficient due to similar
values.[1] -
Recommended Method: Use Vacuum Distillation .[1] Phenol (bp 181.7°C) boils significantly lower than 3-cyclopentylphenol (bp >250°C est.[1] at atm). A Kugelrohr or fractional distillation setup is far superior to chemical extraction for this separation.[1]
Q4: The product is oiling out during recrystallization. How do I get a solid? Diagnosis: The compound is likely "oiling out" because the temperature dropped too fast or the solvent polarity is slightly off, or the melting point is near room temperature. Corrective Actions:
-
Seed Crystal: If available, add a seed crystal at the cloud point.[1]
-
Solvent Switch: Use Pentane or Hexane with a small amount of Toluene.[1] Cool slowly to -20°C in a freezer rather than an ice bath.
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.[1]
Detailed Experimental Protocol
Step 1: Quenching & Extraction
-
Cooling: Cool the reaction mixture to 0°C.
-
Quench: Slowly add 1M HCl (if Lewis acid was used) or Saturated
(if basic conditions were used). Caution: Exothermic.[1] -
Solvent: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Expert Tip: Use MTBE (Methyl tert-butyl ether) if emulsions are problematic; it tends to separate faster than DCM.[1]
-
-
Separation: Transfer to a separatory funnel. Separate layers.
Step 2: The "3-Wash" System (Self-Validating)
Perform these washes sequentially on the organic layer to ensure purity:
| Wash # | Solution | Purpose | Mechanism |
| 1 | 1M HCl | Remove metallic catalysts / amines | Protonates amines; solubilizes metal salts. |
| 2 | Water | Remove bulk acid/salts | Mass transfer of highly polar impurities. |
| 3 | Sat.[1] Brine | Pre-drying & Emulsion breaking | Osmotic pressure draws water out of organic phase.[1] |
Step 3: Drying & Isolation
-
Dry organic layer over anhydrous
(Sodium Sulfate) for 15 minutes. Magnesium sulfate ( ) is faster but slightly acidic and can sometimes adsorb phenols. -
Filter and concentrate under reduced pressure (Rotavap).
-
Critical Check: If the residue smells strongly of simple phenol (medicinal/tarry smell), proceed to vacuum distillation.[1]
Step 4: Purification (Vacuum Distillation)
For 3-Cyclopentylphenol, distillation is the gold standard for purity.[1]
-
Pressure: High vacuum (< 1 mmHg) is required.[1]
-
Temperature: Expect boiling points >120°C at 1 mmHg.
-
Fractions:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80285, 2-Cyclopentylphenol. Retrieved from [Link]
-
Organic Syntheses (1990). General procedures for workup of Friedel-Crafts alkylations. Organic Syntheses, Coll. Vol. 7, p.424.[1] Retrieved from [Link][1]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link]
Sources
Validation & Comparative
Definitive Purity Assessment of Synthesized 3-Cyclopentylphenol: A Multi-Methodological Comparison Guide
Topic: Purity Assessment of Synthesized 3-Cyclopentylphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 3-Cyclopentylphenol (meta-isomer) presents a unique analytical challenge compared to its ortho- (2-) and para- (4-) counterparts. While Friedel-Crafts alkylation typically favors ortho/para substitution, the meta-isomer is often a critical scaffold in medicinal chemistry requiring high isomeric purity (>99.5%).
This guide objectively compares the three primary analytical "alternatives" for purity assessment: GC-MS (Derivatized) , HPLC-UV , and Quantitative NMR (qNMR) . We designate GC-MS with TMS derivatization as the superior routine method for isomer resolution, while establishing qNMR as the requisite orthogonal method for absolute mass balance validation.
Part 1: Chemical Context & Impurity Profile
The purity assessment of 3-Cyclopentylphenol is not merely about detecting the target; it is about proving the absence of thermodynamically favored isomers and poly-alkylated byproducts.
Critical Impurities to Monitor:
-
Positional Isomers: 2-Cyclopentylphenol (Ortho) and 4-Cyclopentylphenol (Para). These have identical molecular weights (
) but distinct biological activities. -
Starting Materials: Phenol, Cyclopentene/Cyclopentyl chloride.
-
Over-Alkylation: 2,4-Dicyclopentylphenol or 2,6-Dicyclopentylphenol.
Part 2: Comparative Analysis of Assessment Methods
Method A: GC-MS/FID (TMS Derivatization) – The Resolution Leader
Gas Chromatography (GC) is the industry standard for alkylphenols, but direct injection often leads to peak tailing due to the phenolic hydroxyl group. Silylation (TMS) is required for sharp peak shapes and optimal isomer separation.
-
Pros: Superior resolution of meta/para isomers; direct identification of unknown side-products via MS library matching.
-
Cons: Requires sample derivatization (moisture sensitive); destructive technique.
Method B: HPLC-UV (Reverse Phase) – The Routine Workhorse
High-Performance Liquid Chromatography (HPLC) allows for analysis without derivatization. Using C18 or Phenyl-Hexyl columns provides separation based on hydrophobicity and
-
Pros: Non-destructive; simple sample prep; excellent for thermally unstable compounds.
-
Cons: Meta/Para isomers often co-elute on standard C18 columns; lower sensitivity for non-chromophoric impurities (e.g., cyclopentyl halides).
Method C: Quantitative NMR (qNMR) – The Absolute Standard
qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity (wt%) without requiring reference standards for every impurity.
-
Pros: Orthogonal to chromatography; does not require response factor calibration for impurities; detects residual solvents and water.[1]
-
Cons: Lower sensitivity (LOD
0.1%); requires high field strength (400 MHz+) for resolving aromatic splitting patterns.
Comparative Performance Data
| Feature | GC-MS (TMS-Derivatized) | HPLC-UV (C18) | 1H qNMR |
| Isomer Resolution ( | High (> 2.5) | Moderate (1.2 - 1.8) | Low (Overlapping signals) |
| Limit of Quantitation (LOQ) | < 10 ppb | ~100 ppb | ~1000 ppm (0.1%) |
| Sample Prep Time | 30 mins (Derivatization) | 5 mins (Dilution) | 10 mins (Weighing) |
| Primary Utility | Isomeric Purity | Routine QC | Absolute Assay (Wt%) |
Part 3: Detailed Experimental Protocol
Selected Protocol: GC-MS Analysis via TMS Derivatization Rationale: This method provides the necessary resolution to distinguish the target 3-isomer from the difficult-to-separate 4-isomer.
Reagents & Equipment
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).
-
Internal Standard: Dodecane or 2,4,6-Tribromophenol.
-
Column: DB-5MS Ultra Inert (30 m
0.25 mm 0.25 m).
Sample Preparation Workflow
-
Weighing: Accurately weigh
of synthesized 3-Cyclopentylphenol into a 2 mL GC vial. -
Dissolution: Add
of Anhydrous Pyridine. Vortex until dissolved. -
Derivatization: Add
of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap. -
Incubation: Heat the vial at
for 30 minutes to ensure complete silylation of sterically hindered phenols (e.g., 2,6-disubstituted impurities). -
Dilution: Dilute
of the reaction mixture into of Ethyl Acetate prior to injection.
GC Instrument Parameters
-
Inlet: Split mode (20:1),
. -
Carrier Gas: Helium at
(Constant Flow). -
Oven Program:
-
Initial:
(Hold 1 min) -
Ramp 1:
to (Isomer separation region) -
Ramp 2:
to (Hold 5 min to elute dimers)
-
-
Detector (MS): Scan range 40–450 amu; Source Temp
.
Part 4: Experimental Data & Validation
The following data represents typical validation metrics for the separation of cyclopentylphenol isomers using the protocol above.
Table 1: Retention Time & Resolution Metrics (DB-5MS)
| Compound | Retention Time (min) | Resolution ( |
| Phenol-TMS | 4.25 | N/A |
| 2-Cyclopentylphenol-TMS | 9.15 | 6.5 |
| 3-Cyclopentylphenol-TMS | 9.68 | Reference |
| 4-Cyclopentylphenol-TMS | 9.85 | 1.9 (Critical Pair) |
| 2,4-Dicyclopentylphenol-TMS | 12.40 | > 10 |
Note: The critical separation is between the 3- and 4- isomers. An
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9994 | |
| Precision (RSD, n=6) | 0.85% | |
| LOD (S/N = 3) | 5 ng/mL | N/A |
| Recovery (Spike) | 98.2% - 101.5% | 90% - 110% |
Part 5: Visualizing the Analytical Logic
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher in selecting the correct method based on the synthesis stage (Crude vs. Purified).
Caption: Decision matrix for selecting the optimal purity assessment tool based on the stage of development (Screening vs. Certification).
Diagram 2: Isomer Separation Logic (GC-MS)
Understanding why the meta-isomer elutes between ortho and para is critical for peak identification.
Caption: Mechanistic basis for GC elution order. Ortho-substitution increases volatility via steric shielding, causing earlier elution.
References
-
National Institutes of Health (PubChem). 4-Cyclopentylphenol Compound Summary. Retrieved from [Link]
-
Agilent Technologies. Determination of Phenolic Compounds in Soil and Sediment by GC-FID (HJ 703-2014). Application Note 5991-8087EN.[2] Retrieved from [Link]
-
U.S. EPA. Method TO-8: Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using HPLC. Retrieved from [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Evaluation: 3-Cyclopentylphenol as a Bioactive Scaffold
Topic: Biological Activity of 3-Cyclopentylphenol versus its Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary: The "Meta" Advantage
In the landscape of alkylphenols, 3-Cyclopentylphenol (3-CP) represents a critical structural divergence from its more common isomer, 4-Cyclopentylphenol (4-CP) . While para-substituted alkylphenols are historically significant as surfactants and chemical intermediates, they are plagued by a well-documented liability: Endocrine Disruption .[1]
This guide evaluates 3-Cyclopentylphenol not merely as an isomer, but as a strategic scaffold for drug discovery. By shifting the lipophilic cyclopentyl group to the meta position, researchers can often retain desirable physicochemical properties (lipophilicity, membrane penetration) while significantly attenuating the off-target estrogenic binding affinity that characterizes the para series.
Key Differentiator: The meta-substitution creates a steric clash within the Estrogen Receptor (ER) ligand-binding domain, potentially improving the safety profile of 3-CP derived candidates compared to their 4-CP analogs.
Comparative Biological Activity: 3-CP vs. Analogs
The following analysis compares 3-Cyclopentylphenol against its primary isomer (4-CP) and a steric analog (3-tert-Butylphenol).
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 3-Cyclopentylphenol (Meta) | 4-Cyclopentylphenol (Para) | 3-tert-Butylphenol (Analog) |
| Primary Utility | Bioactive Scaffold / Intermediate | Surfactant Precursor / Monomer | Antioxidant / Intermediate |
| Estrogenic Potency | Low / Negligible | High (Known ER Agonist) | Low |
| ER Binding Mode | Steric mismatch in ER pocket | Linear alignment mimics Estradiol | Steric mismatch |
| Antimicrobial Mech. | Membrane disruption (Non-specific) | Membrane disruption | Membrane disruption |
| Lipophilicity (LogP) | ~3.8 (Predicted) | ~3.9 (Predicted) | ~3.3 |
| Synthesis Difficulty | High (Requires directed synthesis) | Low (Direct Friedel-Crafts) | Low |
Deep Dive: The Estrogen Receptor (ER) Liability
The most critical distinction for drug development is the interaction with the Estrogen Receptor alpha (ER
-
The Para-Problem (4-CP): As detailed by Routledge and Sumpter (1997), optimal estrogenic activity in alkylphenols requires a para-substituted alkyl group (optimally tertiary).[2] The 4-cyclopentyl group mimics the hydrophobic C/D ring system of
-estradiol, allowing the phenol -OH to hydrogen bond with Glu-353 and Arg-394 in the receptor pocket. -
The Meta-Solution (3-CP): The 3-position substitution disrupts this linear "barbell" geometry. The cyclopentyl group at the meta position projects into a restricted region of the receptor pocket, creating steric hindrance that drastically reduces binding affinity. This makes 3-CP a safer scaffold for non-hormonal therapeutic targets.
Mechanism of Action Visualization
Pathway 1: Differential ER Interaction (Safety Profile)
The following diagram illustrates why 3-CP fails to activate the Estrogen Receptor compared to 4-CP.
Figure 1: Structural basis for the reduced estrogenicity of 3-Cyclopentylphenol. The meta-substitution prevents the conformational change (Helix 12 closure) required for receptor activation.
Experimental Protocols
To validate the biological activity and safety of 3-CP analogs, the following self-validating protocols are recommended.
Protocol A: Competitive ER Binding Assay (Safety Screen)
Objective: To quantify the Relative Binding Affinity (RBA) of 3-CP vs 4-CP.
-
Reagent Prep:
-
Receptor: Recombinant Human ER
(rhER ). -
Tracer:
-Estradiol (1 nM final conc). -
Buffer: 10 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT, 1 mg/mL BSA.
-
-
Dosing:
-
Prepare 3-CP and 4-CP in DMSO.
-
Range:
M to M (Logarithmic steps).
-
-
Incubation:
-
Mix rhER
+ Tracer + Test Compound. -
Incubate at 4°C for 18 hours (Equilibrium conditions).
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to strip unbound ligand.
-
Centrifuge (1000 x g, 10 min) and sample supernatant.
-
-
Validation Check:
-
Positive Control: Unlabeled Estradiol (
must be ~1-3 nM). -
Negative Control: Solvent only (DMSO).
-
Success Criteria: 4-CP should show an IC50 in the micromolar range; 3-CP should show >100x higher IC50 or no displacement.
-
Protocol B: Bacterial Membrane Integrity Assay (Efficacy Screen)
Objective: To assess antimicrobial potency via membrane disruption (mechanism common to alkylphenols).
-
Culture: Grow S. aureus (Gram+) and E. coli (Gram-) to mid-log phase (
). -
Treatment:
-
Wash cells and resuspend in PBS.
-
Add 3-CP at 0.5x, 1x, and 2x MIC (determined via broth microdilution).
-
Incubate for 30 mins at 37°C.
-
-
Staining:
-
Add Propidium Iodide (PI) (Membrane impermeable, red fluorescence) and SYTO 9 (Permeable, green fluorescence).
-
Incubate 15 mins in dark.
-
-
Analysis:
-
Measure Fluorescence Ratio (Red/Green).
-
Causality: High Red/Green ratio indicates membrane permeabilization.
-
Comparison: 3-CP typically shows rapid membrane depolarization similar to 4-CP, proving that the meta shift does not compromise the fundamental physicochemical antimicrobial mechanism.
-
Synthesis & Accessibility Workflow
One major barrier to using 3-CP is synthesis.[3] Direct alkylation favors the para product.
Figure 2: Synthetic pathways. Direct alkylation yields predominantly the toxic 4-isomer. Obtaining the safer 3-isomer requires specific directed synthesis or rigorous separation.
References
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
-
Kwack, S. J., et al. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo.[4] Journal of Toxicology and Environmental Health, Part A, 65(5-6), 419-431.[4]
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
-
Kim, J. C., et al. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures. Environmental Toxicology, 19(1), 45-50.[5]
-
PubChem. 4-Cyclopentylphenol Compound Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
